molecular formula C27H34N4O3S B3310495 2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946207-23-4

2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3310495
CAS RN: 946207-23-4
M. Wt: 494.7 g/mol
InChI Key: UFIWAUJOYKIZNJ-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains functional groups such as an ether (R-O-R’), a sulfonamide (SO2NH2), and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyridazine ring could be formed via a condensation reaction or through a cyclization process . The ether and sulfonamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ether and sulfonamide groups, as well as the pyridazine ring, would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the ether group might undergo reactions such as cleavage under acidic conditions, while the sulfonamide group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should be taken when working with it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-ethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-5-34-25-12-8-22(19(2)3)18-26(25)35(32,33)30-23-9-6-21(7-10-23)24-11-13-27(29-28-24)31-16-14-20(4)15-17-31/h6-13,18-20,30H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIWAUJOYKIZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

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